8-Methoxy-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of 1,4-dihydroquinolines, which are known for their diverse biological activities. This compound features a methoxy group and a pyridine moiety, contributing to its potential pharmacological properties. The structure suggests it may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a subject of interest in medicinal chemistry.
This compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its structure. It is synthesized through various organic reactions and is primarily studied for its biological implications in drug development. The compound's unique chemical properties arise from its specific functional groups, including the carboxamide and methoxy functionalities.
The synthesis of 8-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide typically involves several steps:
These synthetic routes often require careful control of reaction conditions such as temperature and pH to optimize yield and purity .
The molecular formula of 8-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is with a molecular weight of approximately 270.29 g/mol.
The structural representation can be denoted by its InChI key: InChI=1S/C15H14N2O3/c1-20-10-6-5-9(7-13(10)18)14(19)16-15(17)12-4-2-3-11(12)8-16/h2-7H,8H2,1H3 .
The compound can participate in various chemical reactions:
These reactions allow for modifications that can enhance biological activity or alter pharmacokinetic properties .
The mechanism of action for 8-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors within biological pathways. This interaction can lead to modulation of cellular processes, potentially affecting cell proliferation or apoptosis in cancer cells or influencing microbial resistance mechanisms .
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2O3 |
| Molecular Weight | 270.29 g/mol |
| Melting Point | Approximately 250°C |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
These properties indicate that the compound is likely to exhibit good solubility in organic solvents, which is advantageous for pharmaceutical applications .
The potential applications of 8-methoxy-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide include:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0